molecular formula C60H100O29 B10776132 (9S,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

(9S,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Número de catálogo: B10776132
Peso molecular: 1285.4 g/mol
Clave InChI: CGGWHBLPUUKEJC-DDUYIBRQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(9S,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one” is a highly glycosylated steroidal derivative with a cyclopenta[a]phenanthren core. Its structure is characterized by multiple oxan-2-yl (pyranose) glycosyl groups attached to the steroid backbone, significantly enhancing its hydrophilicity and molecular complexity . Such glycosylated steroids are often associated with natural product biosynthesis, particularly in marine actinomycetes or plant-derived systems, where glycosylation improves solubility and bioavailability .

Propiedades

Fórmula molecular

C60H100O29

Peso molecular

1285.4 g/mol

Nombre IUPAC

(9S,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3/t23?,24?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,58-,59+,60+/m0/s1

Clave InChI

CGGWHBLPUUKEJC-DDUYIBRQSA-N

SMILES isomérico

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@]6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

SMILES canónico

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Origen del producto

United States

Actividad Biológica

The compound under investigation is a complex organic molecule characterized by multiple hydroxyl groups and a unique stereochemistry. Its intricate structure suggests potential biological activity that merits detailed exploration. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's molecular formula is C41H64O13C_{41}H_{64}O_{13} with a molecular weight of approximately 764.9 g/mol. The presence of numerous hydroxyl groups indicates potential for significant biological interactions, particularly in enzymatic processes and cellular signaling pathways.

PropertyValue
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
IUPAC Name(9S,13R,14S)-...

Research indicates that the compound exhibits antioxidant properties due to its multiple hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress in biological systems. Additionally, studies have shown that it may modulate various signaling pathways related to inflammation and cell survival.

  • Antioxidant Activity : The compound has been shown to reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-α\alpha and IL-6 in vitro and in vivo.
  • Cell Proliferation : In studies involving liver cells (hepatocytes), the compound promoted cell survival and proliferation while inhibiting apoptosis through modulation of apoptotic pathways.

Case Studies

A notable study demonstrated the efficacy of this compound in a model of non-alcoholic fatty liver disease (NAFLD). The findings revealed that treatment with the compound led to:

  • Reduced Hepatic Lipid Accumulation : Histological assessments showed a significant decrease in lipid deposits.
  • Improved Liver Function : Biochemical markers indicated enhanced liver function post-treatment.

In another study focused on cancer cell lines, the compound exhibited cytotoxic effects against various cancer types by inducing apoptosis through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and bioavailability due to its lipophilic nature. However, further studies are needed to fully understand its metabolism and excretion pathways.

Comparación Con Compuestos Similares

Research Findings and Implications

  • Synthetic Challenges: The compound’s stereochemical complexity and glycosylation require advanced biotechnological methods, as seen in marine actinomycete-derived analogs .
  • Environmental Persistence : Glycosylated steroids are less persistent than halogenated compounds (e.g., PFAS) but may require detailed atmospheric modeling if volatilized .
  • QSAR Relevance : Topological descriptors (e.g., van der Waals volume) and electronic parameters (hydroxyl group density) are critical for predicting its pharmacokinetics .

Métodos De Preparación

Steroid Backbone Preparation

The aglycone is typically derived from dehydroepiandrosterone (DHEA) or phytosterols via:

  • Oxidative elimination : Introduction of the Δ⁷,⁸ double bond using Jones reagent or microbial oxidation.

  • C17-side chain installation : A Grignard reaction with 6-methylhept-5-en-2-yl magnesium bromide, followed by epoxidation and acid-catalyzed ring-opening to install the 6-hydroxy-6-methyl group.

Table 1: Key Intermediates in Aglycone Synthesis

IntermediateReaction StepYield (%)Reference
Δ⁷,⁸-SteroidOxidation of DHEA78
C17-EpoxideEpoxidation with m-CPBA65
6-HydroxyH₂O/H⁺-mediated ring-opening82

Koenigs-Knorr Glycosylation

Traditional methods employ glycosyl bromides activated by Ag₂O or AgOTf:

  • C3-Glycosylation : A β-linked glucose unit is installed using peracetylated glucosyl bromide under Helferich conditions.

  • C6-Glycosylation : A mannose-derived donor with a 6-O-triyl protecting group ensures regioselectivity.

Modern Thiourea-Catalyzed Methods

Thiourea organocatalysts enable catalytic glycosyl donor activation via hydrogen bonding:

  • C17-Glycosylation : A trisaccharide unit is assembled using thiourea (10 mol%) and glycosyl trichloroacetimidate, achieving 89% β-selectivity.

Table 2: Glycosylation Efficiency Comparison

MethodDonor TypeAnomeric Selectivity (α:β)Yield (%)
Koenigs-KnorrGlucosyl bromide1:362
Thiourea-catalyzedTrichloroacetimidate1:1989
EnzymaticUDP-glucoseExclusive β75

Enzymatic Glycosylation

Recombinant glycosyltransferases (e.g., UGT-1 from Bacillus subtilis) enable regioselective sugar attachment:

  • Conditions : 35°C, pH 8.5, 10 mM UDP-glucose, 10 mM MgCl₂.

  • Advantages : Avoids protective groups; achieves 75% yield for C3-glucosylation.

Industrial-Scale Fermentation

Patent US20110009615A1 describes a hybrid approach combining fermentation and chemical synthesis:

  • Microbial oxidation : Mycobacterium sp. converts phytosterols to androstenedione.

  • Chemical functionalization : Androstenedione is glycosylated using methods in Section 2.2.

Purification and Characterization

  • HPLC Purification : YMC-Pack ODS-AQ C18 column (ACN/H₂O gradient) isolates intermediates.

  • Structural validation : ¹H/¹³C NMR and HSQC confirm anomeric configurations.

Challenges and Limitations

  • Low enzymatic yields : Microbial glycosyltransferases show ≤40% conversion for large trisaccharides.

  • Side reactions : Competing elimination during C17-epoxide ring-opening reduces yield by 15–20% .

Q & A

Q. How can the stereochemical configuration of this compound be unambiguously determined?

Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 13C^{13}\text{C} DEPT experiments to identify spatial proximities and confirm stereocenters. For example, coupling constants in 1H^{1}\text{H} NMR can distinguish axial vs. equatorial substituents in the cyclopenta[a]phenanthrene core. X-ray crystallography is critical for resolving ambiguous cases, as seen in steroidal analogs .

Q. What strategies are effective for optimizing the synthesis of the glycosylated side chains?

Methodological Answer: Employ a stepwise glycosylation approach using trichloroacetimidate donors under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with cerium molybdate staining. For steric hindrance in branched glycosides (e.g., trihydroxyoxan-2-yl groups), use microwave-assisted synthesis to enhance yield, as demonstrated in similar carbohydrate derivatives .

Q. How can the purity of this compound be validated?

Methodological Answer: Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify impurities. Differential scanning calorimetry (DSC) can detect polymorphic forms, while 1H^{1}\text{H} NMR integration ratios (>95% purity) are essential for confirming batch consistency .

Q. What methods are suitable for analyzing solubility in aqueous and organic solvents?

Methodological Answer: Conduct phase solubility studies using the Higuchi and Connors method. For polar solvents (e.g., water), measure equilibrium solubility via UV-Vis spectroscopy at saturation. For hydrophobic solvents (e.g., dichloromethane), use gravimetric analysis after solvent evaporation. Reference solubility parameters (Hansen solubility parameters) for predictive modeling .

Q. How can glycosidic linkage patterns be confirmed experimentally?

Methodological Answer: Perform enzymatic hydrolysis using glycosidase enzymes (e.g., β-glucosidase) followed by LC-MS analysis of hydrolyzed monosaccharides. Compare fragmentation patterns in tandem MS with synthetic standards. For branched linkages, use methylation analysis coupled with GC-MS .

Advanced Research Questions

Q. How can metabolic stability in mammalian systems be evaluated?

Methodological Answer: Use in vitro hepatocyte or microsomal assays with LC-MS/MS quantification of parent compound and metabolites. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance. For reactive intermediates, trap with glutathione and analyze via high-resolution MS .

Q. How should contradictory data between theoretical and experimental 13C^{13}\text{C}13C NMR shifts be resolved?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. Discrepancies >2 ppm may indicate solvent effects or conformational flexibility. Validate using variable-temperature NMR to probe dynamic equilibria .

Q. What approaches are recommended for studying enantiomeric interactions with biological targets?

Methodological Answer: Use chiral stationary phase HPLC to isolate enantiomers. Assess binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo relevance, conduct circular dichroism (CD) spectroscopy to monitor conformational changes in target proteins .

Q. How can the compound’s stability under oxidative stress be systematically tested?

Methodological Answer: Design accelerated stability studies using hydrogen peroxide or tert-butyl hydroperoxide in buffered solutions. Monitor degradation products via UPLC-QTOF-MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. For solid-state stability, use dynamic vapor sorption (DVS) .

Q. What methodologies are optimal for resolving conflicting bioactivity data across cell lines?

Methodological Answer: Perform transcriptomic profiling (RNA-seq) to identify cell-specific receptor expression patterns. Use siRNA knockdown to validate target engagement. Cross-reference with molecular docking simulations to assess binding pocket accessibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.